molecular formula C17H19N5O2S2 B2432372 N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide CAS No. 831211-59-7

N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide

Cat. No. B2432372
CAS RN: 831211-59-7
M. Wt: 389.49
InChI Key: BITHGMIXMIJJNJ-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Photochemical Decomposition

  • Sulfamethoxazole, a related compound, undergoes photolabile decomposition in acidic aqueous solutions, forming various photoproducts. This property is significant in understanding the environmental impact and degradation pathways of such compounds (Zhou & Moore, 1994).

Conformation Differences in Derivatives

  • Studies on conformational differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides have shown significant differences in their solid-state conformations, which might be relevant for understanding their biological activities (Borges et al., 2014).

Antibacterial and Antifungal Activities

  • Novel sulfanilamide-derived 1,2,3-triazole compounds have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating promising results in this field (Wang, Wan, & Zhou, 2010).

Applications in Photodynamic Therapy

  • Certain benzenesulfonamide derivatives have been explored for their properties in photodynamic therapy, especially in the treatment of cancer. These compounds have shown high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

COX-2 Inhibition for Anti-Inflammatory Applications

  • 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been studied as selective inhibitors of the COX-2 enzyme, with potential applications in anti-inflammatory treatments (Hashimoto et al., 2002).

Anticancer and Anti-HCV Agents

  • Celecoxib derivatives, including certain benzenesulfonamides, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Synthesis of Impurities in Antibacterial Drugs

  • The synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole, has been studied. This research aids in understanding the impurity profile of sulfonamide-based drugs (Talagadadeevi et al., 2012).

Nuclease Activity and Effects on Parasites

  • Certain N-benzenesulfonamides have been evaluated for their nuclease activity and effects on parasites, showing significant activity against Trypanosoma cruzi and Leishmania spp. This indicates potential use in treating parasitic infections (Bilbao-Ramos et al., 2012).

properties

IUPAC Name

N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-17(2,19-26(23,24)15-11-7-4-8-12-15)13-25-16-18-20-21-22(16)14-9-5-3-6-10-14/h3-12,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITHGMIXMIJJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CSC1=NN=NN1C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide

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